molecular formula C19H23N3O4S B3446733 4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide

4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide

Cat. No. B3446733
M. Wt: 389.5 g/mol
InChI Key: JNXVTZHZRJAGIW-UHFFFAOYSA-N
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Description

4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide , also known by its chemical structure, is a compound with the following IUPAC name: 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline . Its molecular formula is C₁₁H₁₇N₃O₂S . This compound exhibits interesting pharmacological properties and has been studied for various applications .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 4-methoxyaniline with 4-methylpiperazine followed by sulfonylation. The detailed synthetic route and conditions are documented in the literature. Researchers have explored various synthetic pathways to optimize yields and purity .


Molecular Structure Analysis

The molecular structure of 4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide consists of a benzene ring substituted with a methoxy group, a phenyl group, and a sulfonyl group attached to a piperazine ring. The sulfonyl moiety contributes to its pharmacological activity, and the methoxy group enhances its solubility and bioavailability .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles to explore its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

Mechanism of Action

The precise mechanism of action for 4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide depends on its specific target. It may interact with receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its mode of action and potential therapeutic targets .

Safety and Hazards

This compound should be handled with care due to its potential toxicity. It is essential to follow proper safety protocols when working with it in the laboratory .

Future Directions

Researchers continue to explore the pharmacological properties of this compound. Future studies may focus on its potential as a drug candidate, its selectivity for specific targets, and its therapeutic applications. Additionally, investigations into its stability, metabolism, and pharmacokinetics are crucial for its development .

properties

IUPAC Name

4-methoxy-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)18-14-15(8-9-17(18)26-2)19(23)20-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXVTZHZRJAGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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